molecular formula C19H22N2O B13847708 NeflumozideHydrochloride

NeflumozideHydrochloride

Cat. No.: B13847708
M. Wt: 297.4 g/mol
InChI Key: OCUKLPZOUHCUJK-JCNGFBMWSA-N
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Description

Neflumozide Hydrochloride is a novel antipsychotic compound that is structurally similar to benperidol. It is a derivative of isoxazole and functions as a dopamine antagonist . The compound is known for its potential therapeutic applications in treating psychiatric disorders.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Neflumozide Hydrochloride involves multiple steps, starting with the preparation of the isoxazole ring. The key intermediate, 6-fluoro-1,2-benzisoxazole, is synthesized through a cyclization reaction involving appropriate precursors. This intermediate is then reacted with a piperidine derivative to form the final product. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the cyclization and coupling reactions .

Industrial Production Methods

Industrial production of Neflumozide Hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality .

Chemical Reactions Analysis

Types of Reactions

Neflumozide Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Neflumozide Hydrochloride has a wide range of scientific research applications:

Mechanism of Action

Neflumozide Hydrochloride exerts its effects by acting as a dopamine antagonist. It binds to dopamine receptors in the brain, inhibiting the action of dopamine and thereby reducing symptoms of psychosis. The compound primarily targets the D2 dopamine receptors, which are involved in the regulation of mood, behavior, and cognition .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Neflumozide Hydrochloride is unique due to its specific isoxazole structure, which imparts distinct pharmacological properties. Its high affinity for D2 dopamine receptors makes it particularly effective in treating psychotic symptoms with potentially fewer side effects compared to other antipsychotics .

Properties

Molecular Formula

C19H22N2O

Molecular Weight

297.4 g/mol

IUPAC Name

2,2-diphenyl-2-[(3S)-pyrrolidin-3-yl]-N-(trideuteriomethyl)acetamide

InChI

InChI=1S/C19H22N2O/c1-20-18(22)19(17-12-13-21-14-17,15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-11,17,21H,12-14H2,1H3,(H,20,22)/t17-/m1/s1/i1D3

InChI Key

OCUKLPZOUHCUJK-JCNGFBMWSA-N

Isomeric SMILES

[2H]C([2H])([2H])NC(=O)C([C@@H]1CCNC1)(C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

CNC(=O)C(C1CCNC1)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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